molecular formula C10H13ClN2O2 B6278001 methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride CAS No. 1361381-55-6

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride

Cat. No.: B6278001
CAS No.: 1361381-55-6
M. Wt: 228.7
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Description

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and arylboronic acids are used in substitution reactions, often in the presence of catalysts like palladium.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.

    1,8-Naphthyridine: Known for its distinct reactivity and applications compared to 1,6-naphthyridines.

    2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A closely related compound with a methyl group at the 2-position.

Uniqueness

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1361381-55-6

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.7

Purity

91

Origin of Product

United States

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